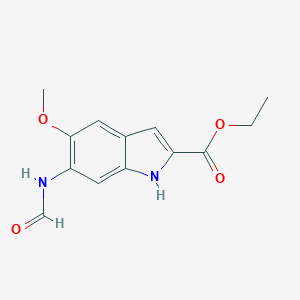

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate

Description

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate (CAS: 119825-27-3) is a substituted indole derivative with the molecular formula C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . Its structure features a formylamino (-NHCHO) group at the 6-position, a methoxy (-OCH₃) group at the 5-position, and an ethyl ester (-COOEt) at the 2-position of the indole ring. Key properties include:

- XLogP3: 1.8 (indicating moderate lipophilicity) .

- Hydrogen Bond Donor/Acceptor Count: 2 and 4, respectively .

- Topological Polar Surface Area (TPSA): 80.4 Ų, reflecting significant polarity due to the ester and formylamino groups .

- Predicted Boiling Point: 530.6 ± 50.0 °C .

- Solubility: Soluble in ethanol and methanol .

The compound is primarily used in industrial and scientific research, with handling precautions emphasizing avoidance of skin/eye contact and use of personal protective equipment .

Properties

IUPAC Name |

ethyl 6-formamido-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-19-13(17)11-4-8-5-12(18-2)10(14-7-16)6-9(8)15-11/h4-7,15H,3H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQGUJOZARLMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)NC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447359 | |

| Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119825-27-3 | |

| Record name | ETHYL 6-FORMYLAMINO-5-METHOXYINDOLE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Hydrazone Formation

The synthesis begins with the preparation of a substituted phenylhydrazine precursor. For this compound, the phenylhydrazine must bear methoxy and nitro groups at positions 5 and 6, respectively, to ensure proper regiochemistry after cyclization. The hydrazone is formed by condensing 5-methoxy-2-nitrobenzaldehyde with ethyl pyruvate in ethanol under reflux (78–82°C, 6–8 hours).

Reaction Conditions:

Cyclization and Indole Ring Formation

The hydrazone intermediate undergoes cyclization under acidic conditions to yield the indole core. A mixture of polyphosphoric acid (PPA) and acetic acid (1:1 v/v) at 120°C for 3 hours facilitates this step, producing ethyl 5-methoxy-6-nitroindole-2-carboxylate.

Key Mechanistic Insight:

Protonation of the hydrazone’s α-carbon initiates a-sigmatropic rearrangement, followed by cyclization and aromatization to form the indole ring.

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Time | 3 hours |

| Yield | 65–70% |

Reduction of Nitro Group to Amine

The nitro group at position 6 must be reduced to an amine before formylation. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) in ethanol at 25°C achieves this transformation with high efficiency.

Optimized Protocol:

Side Reactions:

Over-reduction of the indole ring is avoided by maintaining neutral pH and low hydrogen pressure.

Formylation of the Primary Amine

Introducing the formylamino group at position 6 requires selective N-formylation without disturbing the ester or methoxy substituents. Two methods are prevalent:

Formic Acid-Acetic Anhydride Method

The amine intermediate is treated with a mixture of formic acid and acetic anhydride (1:2 v/v) at 0–5°C for 1 hour, followed by warming to 25°C for 12 hours. This method affords the formylamino derivative in 85–90% yield.

Mechanism:

Formic acid acts as both solvent and formylating agent, while acetic anhydride dehydrates the reaction mixture to drive the equilibrium toward product formation.

Reductive Amination with Sodium Cyanoborohydride

An alternative approach involves reductive amination using formaldehyde and sodium cyanoborohydride (NaCNBH3) in methanol-phosphate buffer (pH 7.4). This method is milder and avoids acidic conditions that might hydrolyze the ester group.

Reaction Conditions:

-

Formaldehyde: 2.0 equiv

-

NaCNBH3: 1.5 equiv

-

Solvent: Methanol-phosphate buffer (9:1 v/v)

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency and practicality of key steps in the synthesis:

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Indole Cyclization | Fischer Synthesis | 70 | 98 | Regioselective |

| Nitro Reduction | Catalytic Hydrogenation | 95 | 99 | High chemoselectivity |

| Formylation | Formic Acid-Anhydride | 90 | 97 | High yield |

| Formylation | Reductive Amination | 85 | 95 | Mild conditions |

Challenges and Optimization Strategies

Regiochemical Control

Ensuring substitution at positions 5 and 6 requires meticulous substrate design. The use of electron-donating methoxy groups at position 5 directs electrophilic substitution during cyclization, while steric effects from the nitro group at position 6 prevent undesired side reactions.

Chemical Reactions Analysis

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group, using reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include the use of organic solvents like ethanol or methanol and temperatures ranging from room temperature to reflux . Major products formed from these reactions include various substituted indole derivatives .

Scientific Research Applications

Organic Synthesis

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, including:

- Fischer Indole Synthesis : A method that produces indoles from phenylhydrazine and aldehydes or ketones under acidic conditions.

- Oxidation and Reduction Reactions : This compound can undergo oxidation using potassium permanganate or chromium trioxide, and reduction using lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution Reactions : These can occur at the indole nitrogen or the ester group, facilitating further synthetic pathways.

Proteomics Research

In proteomics, this compound is used to study protein interactions and functions. Its ability to interact with various molecular targets makes it valuable for understanding biological pathways at the molecular level.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents, particularly:

- Antiviral Activity : Similar indole derivatives have been explored for their ability to inhibit viral replication, particularly in HIV treatments through integrase strand transfer inhibitors (INSTIs) .

- Anticancer Properties : Research indicates that indole derivatives may exhibit anticancer activities through various mechanisms, including apoptosis induction in cancer cells.

- Anti-inflammatory Effects : Compounds within this class have been noted for their potential anti-inflammatory properties, making them candidates for therapeutic development .

Antiviral Activity Evaluation

A study focusing on indole derivatives demonstrated that modifications at specific positions could enhance antiviral activity against HIV integrase. This compound was included in the synthesis of various derivatives aimed at improving binding affinities with viral targets. Results indicated promising inhibitory effects, suggesting its potential as a scaffold for developing new antiviral agents .

Synthesis Methodologies

Research has outlined several synthetic routes for producing this compound, emphasizing its versatility in organic synthesis. For instance, one method involves treating it with acetone and hydrochloric acid under controlled conditions to yield various derivatives with enhanced properties .

Mechanism of Action

The mechanism of action of ethyl 6-formylamino-5-methoxyindole-2-carboxylate involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Polarity: The formylamino group in the target compound increases its TPSA (80.4 Ų) compared to simpler derivatives like ethyl 5-fluoroindole-2-carboxylate (TPSA: 44.5 Ų). This enhances its solubility in polar solvents .

- Lipophilicity: Ethyl 5-fluoroindole-2-carboxylate (XLogP3: 2.2) is more lipophilic than the target compound (XLogP3: 1.8) due to the absence of polar substituents like formylamino .

- Salt Forms: The hydrochloride salt of ethyl 6-amino-5-methoxyindole-2-carboxylate exhibits improved aqueous solubility, making it more suitable for biological applications .

Spectral and Analytical Data

- ¹H-NMR: The target compound’s formylamino group would produce a characteristic singlet near δ 8–9 ppm, similar to the δ 9.25 ppm signal observed in N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide .

- IR Spectroscopy : A strong carbonyl stretch (~1666 cm⁻¹) is expected for the ester group, as seen in related compounds .

Biological Activity

Ethyl 6-formylamino-5-methoxyindole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is an indole derivative characterized by the following chemical structure:

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.24 g/mol

The presence of the formylamino and methoxy groups contributes to its unique reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, primarily through:

- Receptor Binding : Indole derivatives can bind with high affinity to multiple receptors, influencing various signaling pathways.

- Enzyme Inhibition : This compound has been noted for its potential to inhibit specific enzymes involved in cancer progression and inflammation.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- In vitro Studies : The compound was tested against six human tumor cell lines, demonstrating significant cytotoxicity, particularly in those resistant to common chemotherapeutic agents like vinblastine .

| Cell Line | GI50 (µM) | Activity Level |

|---|---|---|

| HCT116 | 15 | Moderate |

| HCT116/VM46 | 150 | Resistant |

| L1210 | 10 | High Activity |

Antiviral and Anti-inflammatory Effects

Indole derivatives, including this compound, have shown promise in antiviral and anti-inflammatory applications. They may inhibit viral replication and modulate inflammatory pathways, making them candidates for further development in treating viral infections and inflammatory diseases.

Comparative Analysis with Related Compounds

This compound can be compared with other indole derivatives to highlight its unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| Methyl 6-amino-4-isobutoxyindole-2-carboxylate | Antiviral | Known for its antiviral activity |

| 4-Alkyl-1-(5-fluoro-3-phenyl-indole-2-carbonyl)thiosemicarbazide | Potent antiviral | Exhibits strong antiviral properties |

| Ethyl 6-methoxy-3-methylindole-2-carboxylate | Various synthetic applications | Used as a building block |

Case Studies and Research Findings

- Cytotoxicity Study :

- Mechanistic Insights :

-

Proteomics Applications :

- The compound has also been utilized in proteomics research to study protein interactions, which is vital for understanding cellular mechanisms and developing new therapeutic strategies.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-formylamino-5-methoxyindole-2-carboxylate?

The compound can be synthesized via formylation of a precursor amine. For example, a general method involves refluxing a mixture of sodium acetate, acetic acid, and a formylating agent (e.g., formic acid) with an amino-substituted indole intermediate. A related procedure for analogous indole carboxylates uses Fischer indole synthesis, where ethyl pyruvate reacts with substituted phenylhydrazones under acidic conditions to yield indole derivatives . Adjustments to substituent positions (e.g., methoxy and formylamino groups) require careful optimization of reaction time and temperature.

Q. How is this compound characterized structurally?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and purity.

- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters and amides).

- X-ray crystallography (using programs like SHELX or ORTEP ) for unambiguous 3D structure determination. Crystallographic refinement requires high-quality single crystals grown via slow evaporation or diffusion methods.

Q. What are the recommended storage conditions for this compound?

The compound is stable at room temperature under inert atmospheric conditions. Storage in amber glass vials with desiccants (e.g., silica gel) is advised to prevent hydrolysis of the ester or formylamino groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves:

- Reaction solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) can accelerate formylation.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in analogous indole carboxylate syntheses .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR or IR data may arise from tautomerism or crystal packing effects. Strategies include:

- Variable-temperature NMR to identify dynamic processes.

- DFT calculations (e.g., Gaussian) to predict spectroscopic profiles and compare with experimental data.

- Complementary techniques : Mass spectrometry (HRMS) for molecular formula validation and X-ray crystallography for absolute configuration .

Q. What methodologies assess its stability under experimental conditions?

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- HPLC-UV monitoring of degradation products in solution (e.g., under acidic/basic conditions).

- Accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines .

Q. How can computational modeling predict its reactivity in medicinal chemistry applications?

- Molecular docking (AutoDock Vina) to screen for binding affinity with biological targets (e.g., kinases or GPCRs).

- QM/MM simulations to study reaction pathways for functional group modifications (e.g., hydrolysis of the ester moiety) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.